molecular formula C17H31NO5 B1674571 N-Lauroyl-L-glutamic acid CAS No. 3397-65-7

N-Lauroyl-L-glutamic acid

Cat. No. B1674571
CAS RN: 3397-65-7
M. Wt: 329.4 g/mol
InChI Key: AVBJHQDHVYGQLS-AWEZNQCLSA-N
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Description

N-Lauroyl-L-glutamic acid is a specialized compound commonly found in personal care and cosmetic products . It is synthesized by combining lauric acid with glutamic acid, resulting in a unique amino acid derivative known for its surfactant properties . This compound is particularly noted for its ability to create mild and skin-friendly formulations .


Synthesis Analysis

N-Lauroyl-L-glutamic acid is synthesized by combining lauric acid with glutamic acid . The product is primarily used in the manufacture of paints, plastics, coatings, and adhesives . Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group. This reaction produces hydrogen bonds that form gels or solids in water .


Molecular Structure Analysis

The molecular formula of N-Lauroyl-L-glutamic acid is C17H31NO5 . Its molecular weight is 329.44 . The InChI key is AVBJHQDHVYGQLS-AWEZNQCLSA-N .


Chemical Reactions Analysis

N-Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group . This reaction produces hydrogen bonds that form gels or solids in water .


Physical And Chemical Properties Analysis

N-Lauroyl-L-glutamic acid is a solid at room temperature . Its melting point is 95-96 °C and its boiling point is 543.6±40.0 °C . The density of N-Lauroyl-L-glutamic acid is 1.081±0.06 g/cm3 . It is soluble in water .

Scientific Research Applications

  • Gelation Properties : N-Lauroyl-L-glutamic acid and its derivatives are effective as low-molecular-weight gelators, forming organogels in organic solvents. The gelation ability of N-Lauroyl-L-glutamic acid dibutylamide is particularly noteworthy. The stability of these organogels is attributed to hydrogen bonding between gelator molecules and solvent molecules, making them valuable in the study of organogel properties (Zhu Li-wen, 2009).

  • Liquid Crystals : Studies have demonstrated that amorphous powdered N-lauroyl-L-glutamic acid, when soaked into aromatic solvents like benzene, exhibits birefringence under a polarizing microscope and a positive Circular Dichroism (CD) band. This indicates the formation of a cholesteric liquid crystalline phase, suggesting its potential in the study of liquid crystal properties (SakamotoKazutami, YoshidaRyonosuke, HatanoMasahiro, 1976).

  • Antibacterial Applications : A study on poly (γ-glutamic acid) (γ-PGA) functionalized with cationic ethyl lauroyl arginate (ELA) revealed the fabrication of a water-insoluble γ-PGA antibacterial compound. This compound showed significant antibacterial efficacy and is considered a promising candidate for combating biomedical device-related infections (Xiaodan Wang et al., 2020).

  • Immunostimulating Properties : N-Lauroyl-L-glutamic acid derivatives have been shown to possess immunostimulating properties, particularly when coupled with sugar or lipid moieties. These properties are manifest at very low concentrations and suggest a potential application in immunological research (A. Delbarre et al., 2005).

  • Surface Active Agent : N-Lauroyl-L-glutamic acid derivatives have been identified as effective surface-active agents with good emulsifying effects. They demonstrate potential for wide use in the food industry due to their non-toxic nature and lack of accumulation in the body (A. Zaitsev et al., 1984).

6

. Tribological Properties : Research has explored the tribological properties of N-Lauroyl glutamine in rapeseed oil, revealing that it can significantly enhance the oil's load-carrying capacity and seizure load. It also demonstrates excellent anti-wear and friction-reducing abilities, making it a potential additive for industrial lubricants (S. Xia, 2008).

  • Drug Solubilization : Lauroyl-L-glutamate has been used effectively for the solubilization of poorly soluble drugs. This amino acid detergent, particularly when combined with small additives like arginine, increases the solubility of certain drugs. This suggests its potential application in pharmaceutical formulations (R. Ariki et al., 2012).

  • Biocompatible Material Architecture : N-Lauroyl-L-glutamic acid di-n-butylamide has been studied for its role in the architecture of biocompatible organogels. By controlling the supersaturation of the system, the mesh size of the fiber network within the gel can be finely tuned, which is significant for applications like controlled drug release (Jingliang Li et al., 2005).

  • Enzymatic Synthesis : A study found that an enzyme from Pseudomonas diminuta specifically hydrolyzes N-long chain acyl glutamic acid, like N-lauroyl glutamic acid. This specificity makes it an interesting subject for enzymology and biochemistry research (H. Fukuda et al., 1982).

  • Cosmetic Applications : N-Lauroyl sarcosine isopropyl ester and N-lauroyl glutamic acid sterol esters, being amino acid-based esters, show potential in cosmetic applications. They demonstrate high moisturizing effect and low protein denaturation potential, suitable for skin-care and hair-care products (H. Ishii, 2004).

Safety And Hazards

N-Lauroyl-L-glutamic acid is classified as an irritant . It can cause irritation to the skin, eyes, and respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2S)-2-(dodecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBJHQDHVYGQLS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1))
Record name N-Dodecanoylglutamic acid
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DSSTOX Substance ID

DTXSID7074820
Record name N-Lauroyl-L-glutamic acid
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lauroyl-L-glutamic acid

CAS RN

3397-65-7, 29047-63-0
Record name N-Lauroyl-L-glutamic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroyl glutamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecanoylglutamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-(1-oxododecyl)-
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Record name N-Lauroyl-L-glutamic acid
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Record name N-(1-oxododecyl)-L-glutamic acid
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Record name LAUROYL GLUTAMIC ACID
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Synthesis routes and methods

Procedure details

DL-Glutamic acid 14.7 g was suspended in 75 ml water and 45 ml acetone and then added 8 g of sodium hydroxide. To the solution of the sodium glutamate was added lauric acid-sulfuric acid mixed anhydride with 10 N sodium hydroxide at pH 12 - 13 on the ice bath with stirring. The reaction mixture was stirred for an additional 1 hour, then treated by the same manner as in Example 1. N-Lauroyl-DL-glutamic acid was obtained 19.7 g (59.7 %) M.P. 116° - 119°C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lauric acid sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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